Beta-2 Subtype Selectivity
Spirendolol is identified as a beta-2 selective adrenoreceptor antagonist, a functional classification that distinguishes it from non-selective agents like propranolol and beta-1 selective agents like metoprolol [1]. In human volunteer studies, a single 2 mg dose of Spirendolol (LI 32-468) elicited virtually no cardiac beta-adrenoceptor blockade (a function predominantly mediated by beta-1 receptors), whereas a maximal metabolic beta-adrenoceptor blocking effect (a beta-2 mediated function) was clearly demonstrated [2].
| Evidence Dimension | Functional beta-adrenoceptor subtype blockade |
|---|---|
| Target Compound Data | At a single dose of 2 mg in human volunteers, Spirendolol demonstrated: maximal blockade of metabolic beta-adrenoceptors (beta-2); virtually no blockade of cardiac beta-adrenoceptors (beta-1) [2]. |
| Comparator Or Baseline | Propranolol (non-selective): Blocks both beta-1 and beta-2. Metoprolol (beta-1 selective): Predominantly blocks cardiac beta-1 receptors. |
| Quantified Difference | Spirendolol exhibits functional beta-2 selectivity, in contrast to the non-selective or beta-1 selective profiles of common comparators. |
| Conditions | Human volunteer study; single oral dose of 2 mg LI 32-468 [2]. |
Why This Matters
For studies investigating beta-2 adrenoceptor-specific signaling pathways or conditions where cardiac beta-1 blockade is a confounding variable (e.g., pulmonary, vascular, or metabolic research), Spirendolol is the scientifically requisite compound.
- [1] LI 32-468. MeSH Supplementary Concept Data 2024. U.S. National Library of Medicine. Available at: https://meshb.nlm.nih.gov/record/ui?ui=C042822 View Source
- [2] Spirendolol (LI 32-468) - NCATS Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at: https://inxight.ncats.io/ View Source
